Laropiprant - 571170-77-9

Laropiprant

Catalog Number: EVT-272563
CAS Number: 571170-77-9
Molecular Formula: C21H19ClFNO4S
Molecular Weight: 435.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Laropiprant is a selective antagonist of the prostaglandin D2 (PGD2) receptor subtype 1 (DP1). [ [] ] It is classified as a prostanoid receptor antagonist. In scientific research, laropiprant is primarily used to investigate the role of the PGD2/DP1 pathway in various physiological and pathological processes.

Niacin (Nicotinic Acid)

Compound Description: Niacin, also known as nicotinic acid, is a B vitamin and a lipid-modifying agent. It effectively raises high-density lipoprotein cholesterol (HDL-C), lowers low-density lipoprotein cholesterol (LDL-C), and reduces triglycerides. [, , , ]

Relevance: Niacin is frequently co-administered with laropiprant to mitigate niacin-induced flushing, a common side effect. Laropiprant does not impact the lipid-altering effects of niacin. [, , , , , ]

Prostaglandin D2 (PGD2)

Compound Description: Prostaglandin D2 (PGD2) is a lipid mediator that induces cutaneous vasodilation, leading to the flushing response associated with niacin administration. [, , , , ]

Relevance: Laropiprant acts as a selective antagonist of the PGD2 receptor subtype 1 (DP1), effectively reducing niacin-induced flushing by blocking PGD2's effects. [, , , , , ]

Aspirin (Acetylsalicylic Acid)

Compound Description: Aspirin is a non-steroidal anti-inflammatory drug (NSAID) commonly used to reduce the incidence of niacin-induced flushing. [, ]

Relevance: While aspirin can partially alleviate flushing, laropiprant has demonstrated superior efficacy in clinical trials. [, ] Additionally, laropiprant, unlike aspirin, does not inhibit the beneficial effects of PGD2 on platelet aggregation. []

Thromboxane A2 (TXA2)

Compound Description: Thromboxane A2 (TXA2) is a lipid mediator involved in platelet aggregation and vasoconstriction. []

Relevance: Laropiprant exhibits off-target antagonist effects on the thromboxane A2 receptor (TP) at higher concentrations. This interaction, unlike PGD2 antagonism, could potentially contribute to a beneficial effect on platelet function and thrombotic events. []

11-Dehydrothromboxane B2 (11-dTxB2)

Compound Description: 11-Dehydrothromboxane B2 (11-dTxB2) serves as a marker of in vivo platelet activation, measured in urine. []

Simvastatin

Compound Description: Simvastatin is a statin medication commonly prescribed for lowering LDL-C levels. []

Relevance: Clinical trials investigated potential pharmacokinetic interactions between simvastatin and laropiprant (with or without niacin). Results showed modest, clinically insignificant increases in simvastatin acid exposure with the combination therapy. []

Digoxin

Compound Description: Digoxin is a medication used to treat heart failure and irregular heart rhythms. []

Relevance: A study assessed the impact of laropiprant on digoxin pharmacokinetics. Results indicated a small, clinically insignificant decrease in digoxin exposure with co-administration. []

Compound Description: Ethinyl estradiol (EE) and norelgestromin (NGMN) are components of combined oral contraceptive pills. []

Relevance: A clinical study evaluated the effect of laropiprant on the pharmacokinetics of EE and NGMN in women using oral contraceptives. Findings showed no clinically meaningful alterations in their pharmacokinetic profiles with co-administration. []

Synthesis Analysis

The synthesis of laropiprant involves several steps, typically starting from commercially available precursors. A notable method includes the construction of its indole framework, which is central to its structure. The synthesis can be summarized as follows:

  1. Formation of the Indole Core: The synthesis begins with the formation of a cyclopenta[b]indole structure through cyclization reactions involving appropriate indole derivatives.
  2. Introduction of Functional Groups: Key functional groups such as the methanesulfonyl and chlorophenyl moieties are introduced through electrophilic aromatic substitution and sulfonylation reactions.
  3. Final Coupling and Purification: The final steps involve coupling reactions to attach the acetic acid moiety, followed by purification processes such as recrystallization or chromatography to obtain pure laropiprant .

The exact reaction conditions, including temperature, solvent choice, and reaction time, are critical for achieving high yields and purity.

Molecular Structure Analysis

The molecular formula of laropiprant is C21H19ClFNO4SC_{21}H_{19}ClFNO_{4}S, with a molar mass of approximately 435.89 g/mol. Its structure features:

  • Indole Ring System: Central to its pharmacological activity, contributing to its ability to interact with biological receptors.
  • Chlorophenyl Group: Enhances lipophilicity and receptor binding affinity.
  • Methanesulfonyl Group: Increases solubility and bioavailability.

The three-dimensional arrangement allows for optimal interaction with the DP1 receptor, which is crucial for its mechanism of action .

Structural Data

  • IUPAC Name: 2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methanesulfonyl-1H,2H,3H,4H-cyclopenta[b]indol-3-yl]acetic acid
  • CAS Number: 571170-77-9
  • InChI Key: NXFFJDQHYLNEJK-CYBMUJFWSA-N
Chemical Reactions Analysis
  1. Phase I Metabolism: Includes oxidation and reduction reactions that modify functional groups.
  2. Phase II Metabolism: Conjugation reactions such as glucuronidation or sulfation may occur to enhance water solubility for excretion.

These metabolic pathways are essential for understanding the pharmacokinetics and potential drug-drug interactions associated with laropiprant .

Mechanism of Action

Laropiprant functions by selectively antagonizing the DP1 receptor subtype of prostaglandin D2. Prostaglandin D2 is released during niacin therapy and leads to vasodilation and flushing through DP1 activation. By blocking this receptor:

  • Inhibition of Vasodilation: Laropiprant prevents the increase in blood flow that causes flushing.
  • No Direct Cholesterol-Lowering Effect: While it alleviates side effects, laropiprant does not contribute to lipid-lowering properties itself.

This mechanism allows patients to tolerate higher doses of niacin without experiencing significant flushing, thus facilitating better management of dyslipidemia .

Physical and Chemical Properties Analysis

Key physical and chemical properties of laropiprant include:

  • Solubility: Low water solubility (0.00428 mg/mL) indicates limited bioavailability when administered orally.
  • LogP (Partition Coefficient): Approximately 3.58 suggests moderate lipophilicity, which is beneficial for membrane penetration.
  • pKa: The strongest acidic pKa is around 3.98, indicating its behavior in physiological conditions.

These properties play a crucial role in determining laropiprant's pharmacokinetic profile and therapeutic efficacy .

Applications

Despite its withdrawal from commercial use, research continues into laropiprant derivatives for potential applications in treating allergic disorders due to its antagonistic effects on prostaglandin D2 receptors . Further investigations may explore its utility in other therapeutic areas where modulation of prostaglandin signaling is beneficial.

Introduction to Laropiprant in Academic Research

Historical Context of Prostaglandin D2 Receptor Antagonism

Prostaglandin D2 (PGD2) is a major mediator released by activated mast cells during inflammatory responses. It exerts its biological effects through two distinct G-protein-coupled receptors: DP1 (PTGDR) and DP2 (also known as CRTH2) [7]. The DP1 receptor, expressed on vascular smooth muscle and epithelial cells, mediates vasodilation through Gαs-coupled signaling, leading to increased cyclic adenosine monophosphate (cAMP) levels upon PGD2 binding [3] [7]. Early research into DP1 antagonism was driven by the need to manage inflammatory conditions like asthma and allergic rhinitis. Compounds such as ramatroban (initially characterized as a thromboxane A2 receptor antagonist) demonstrated dual TP/CRTH2 antagonism with weak DP1 activity, highlighting the challenge of achieving receptor specificity [7].

The discovery that niacin-induced flushing involved cutaneous Langerhans cell activation of DP1 receptors redirected pharmacological interest. Researchers established that niacin binds to the GPR109A receptor in epidermal Langerhans cells, triggering PGD2 synthesis and release. The subsequent binding of PGD2 to DP1 receptors on dermal capillaries causes vasodilation manifesting as flushing [3] [6]. This mechanistic understanding catalyzed the development of selective DP1 antagonists. Early candidates like MK-0524 (laropiprant) emerged from screening programs focused on indole acetic acid derivatives, with optimization for DP1 selectivity over other prostanoid receptors (including TP and EP subtypes) [7]. Structural modifications, particularly the introduction of the methylsulfonyl group and chiral acetic acid side chain, enhanced both potency and metabolic stability [1].

Table 1: Key Compounds in Prostaglandin Receptor Research

CompoundPrimary Target(s)Clinical SignificanceStructural Features
RamatrobanTP, CRTH2Marketed for allergic rhinitis; weak DP1 activityIndole acetic acid derivative
MK-0524 (Laropiprant)DP1 (IC₅₀ = 45 nM)Niacin flushing mitigation; discontinued for outcomesTetrahydrocyclopenta[b]indole with (3R) configuration
IndomethacinCOX, CRTH2 agonistUnexpected CRTH2 agonist; informed DP1 antagonist designIndole acetic acid
ASN-002 (Experimental)DP1Potent antagonist (Kᵢ = 0.6 nM); explored for asthmaBicyclo[2.2.1]heptane derivative

Role of Laropiprant in Lipid-Modifying Therapeutic Strategies

Laropiprant itself lacks direct lipid-modifying properties. Its therapeutic rationale centered on enabling more effective use of extended-release niacin (ERN), a potent agent for correcting atherogenic dyslipidemia [2] [5]. Niacin (nicotinic acid) exerts broad beneficial effects on the lipid profile:

  • Reduces LDL cholesterol (LDL-C) by 15-20%
  • Lowers triglycerides (TG) by 20-40%
  • Increases HDL cholesterol (HDL-C) by 15-35%
  • Decreases lipoprotein(a) [Lp(a)] by 20-30% [2] [9]

These effects stem from niacin's activation of GPR109A in adipocytes, which inhibits hormone-sensitive lipase, reducing free fatty acid flux to the liver. This subsequently decreases hepatic synthesis and secretion of apolipoprotein B-containing lipoproteins, including VLDL and LDL, while enhancing HDL catabolism through reduced SR-B1 expression [2]. Crucially, niacin remains the most effective clinically available agent for raising HDL-C and reducing Lp(a), a highly atherogenic lipoprotein [9].

The fixed-dose combination of ERN (1000 mg) and laropiprant (20 mg) was designed to overcome niacin's principal limitation: cutaneous flushing that impaired treatment adherence. By blocking the DP1 receptor, laropiprant specifically inhibited the vasodilatory component of niacin's action without interfering with its GPR109A-mediated lipid effects [5] [6]. Clinical trials demonstrated that adding laropiprant reduced flushing frequency by approximately 50% compared to ERN alone, significantly improving patient continuation rates (10.2% discontinuation with combination vs. 22.2% with monotherapy) [6] [8]. This pharmacological partnership allowed higher niacin dosing, enabling more complete exploitation of niacin's "rule of 20%" lipid benefits [2].

Academic Significance of Mechanistic Flushing Mitigation

The elucidation of laropiprant's mechanism provided profound insights into prostaglandin biology and receptor pharmacology. Key academic contributions include:

  • Validation of the PGD2-DP1 Pathway: Laropiprant served as a highly selective molecular tool confirming that PGD2 activation of DP1 receptors on dermal capillaries was the dominant mechanism underlying niacin flushing. Studies demonstrated that laropiprant did not affect niacin-induced PGD2 production but blocked its downstream vascular effects [3] [6].

  • Differential Receptor Coupling Clarification: Research using laropiprant helped distinguish DP1 (Gαs-coupled, expressed on vascular smooth muscle) from CRTH2 (Gαi-coupled, expressed on leukocytes). This highlighted how a single ligand (PGD2) exerts diverse physiological effects through distinct receptors and signaling pathways [7].

  • Clinical-Translational Bridge: The laropiprant-ERN combination became a model for pharmacologically separating therapeutic benefits from mechanism-based side effects. It demonstrated that receptor subtype selectivity could achieve targeted modulation of complex physiological responses [5].

  • Limitations of Flushing Suppression: Despite laropiprant's efficacy, studies revealed residual flushing in 20-25% of patients, suggesting contributions from other mediators (e.g., prostaglandin E2 acting via EP2/EP4 receptors) or incomplete DP1 blockade at clinical doses [3] [8]. This finding spurred research into multi-receptor approaches, including combined DP1/EP2 antagonism.

Table 2: Laropiprant's Effects on Niacin Therapy Parameters

ParameterERN AloneERN + LaropiprantChange (%)Clinical Significance
Moderate/Severe Flushing Incidence~35%~18%↓ ~50%Improved adherence
Discontinuation Due to Flushing22.2%10.2%↓ ~54%Higher effective niacin dosing
LDL-C Reduction~20%~20%Preservation of therapeutic effect
HDL-C Increase~25%~25%Preservation of therapeutic effect
Lp(a) Reduction~30%~30%Preservation of therapeutic effect [2] [6] [8]

The pharmacological lessons from laropiprant extend beyond cardiovascular therapeutics. Its development informed drug design for conditions involving PGD2 dysregulation, including allergic diseases (asthma, atopic dermatitis) and mast cell disorders [7]. Although the ERN/laropiprant combination was withdrawn in 2013 due to lack of cardiovascular outcome benefit in the HPS2-THRIVE trial (potentially related to niacin's effects on glucose metabolism unrelated to DP1 blockade), laropiprant remains a significant tool compound in academic research [6] [9]. Its legacy persists in ongoing efforts to develop novel DP1 antagonists with improved selectivity profiles and in the continued exploration of prostaglandin receptor modulation for therapeutic benefit.

Properties

CAS Number

571170-77-9

Product Name

Laropiprant

IUPAC Name

2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid

Molecular Formula

C21H19ClFNO4S

Molecular Weight

435.9 g/mol

InChI

InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26)/t13-/m1/s1

InChI Key

NXFFJDQHYLNEJK-CYBMUJFWSA-N

SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F

Solubility

Soluble in DMSO, not in water

Synonyms

(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta(b)indol-3-yl acetic acid
laropiprant
MK-0524

Canonical SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F

Isomeric SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.